N-(tetrahydrofuran-2-ylmethyl)pyridine-3-carboxamide
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Overview
Description
N-[(OXOLAN-2-YL)METHYL]PYRIDINE-3-CARBOXAMIDE: is a synthetic organic compound characterized by the presence of a pyridine ring substituted with a carboxamide group and an oxolane (tetrahydrofuran) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(OXOLAN-2-YL)METHYL]PYRIDINE-3-CARBOXAMIDE typically involves the following steps:
Formation of the Oxolane Moiety: The oxolane ring can be synthesized through the cyclization of 1,4-dihalobutanes with a base such as sodium hydroxide.
Attachment to Pyridine: The oxolane moiety is then attached to the pyridine ring via a nucleophilic substitution reaction. This can be achieved by reacting 2-bromomethyl oxolane with pyridine-3-carboxamide in the presence of a base like potassium carbonate.
Final Product Formation: The final step involves the purification of the product through recrystallization or chromatography to obtain pure N-[(OXOLAN-2-YL)METHYL]PYRIDINE-3-CARBOXAMIDE.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-[(OXOLAN-2-YL)METHYL]PYRIDINE-3-CARBOXAMIDE can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of lactones or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxolane ring, where halogenation can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be employed.
Major Products
Oxidation: Lactones or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-[(OXOLAN-2-YL)METHYL]PYRIDINE-3-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays. Its ability to form stable complexes with metals makes it useful in metalloprotein research.
Medicine
In medicinal chemistry, N-[(OXOLAN-2-YL)METHYL]PYRIDINE-3-CARBOXAMIDE is explored for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N-[(OXOLAN-2-YL)METHYL]PYRIDINE-3-CARBOXAMIDE exerts its effects depends on its interaction with specific molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The oxolane ring and pyridine moiety can interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **N-[(OXOLAN-2-YL)METHYL]PYRIDINE-
N-[(TETRAHYDROFURAN-2-YL)METHYL]PYRIDINE-3-CARBOXAMIDE: Similar structure but with a tetrahydrofuran ring instead of oxolane.
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H14N2O2/c14-11(9-3-1-5-12-7-9)13-8-10-4-2-6-15-10/h1,3,5,7,10H,2,4,6,8H2,(H,13,14) |
InChI Key |
VTPMIDREBAFNIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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